8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a fluorophenyl group, a piperazine ring, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the fluorophenyl piperazine intermediate. This intermediate is then reacted with a purine derivative under specific conditions to form the final compound. Key steps include:
Formation of the Fluorophenyl Piperazine Intermediate: This involves the reaction of 2-fluorophenylamine with piperazine in the presence of a suitable catalyst.
Coupling with Purine Derivative: The intermediate is then coupled with a purine derivative, such as 7-hexyl-1,3-dimethylxanthine, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.
Scientific Research Applications
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is used to investigate the mechanisms of drug action and receptor binding.
Biochemistry: It serves as a tool for studying enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its inhibitory effects on equilibrative nucleoside transporters.
1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-((2-((4-methylpiperazin-1-yl)methyl)-1H-indol-3-yl)methyl)-1H-indole: Studied for its potential therapeutic applications.
Uniqueness
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a fluorophenyl group, piperazine ring, and purine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H33FN6O2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H33FN6O2/c1-4-5-6-9-12-31-20(26-22-21(31)23(32)28(3)24(33)27(22)2)17-29-13-15-30(16-14-29)19-11-8-7-10-18(19)25/h7-8,10-11H,4-6,9,12-17H2,1-3H3 |
InChI Key |
ATUXUMAAUPWODT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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